2,5-Dimethylthiophene-3-carbaldehyde
Overview
Description
2,5-Dimethylthiophene-3-carbaldehyde is a chemical compound that belongs to the thiophene family, characterized by a thiophene ring with two methyl groups at the 2 and 5 positions and an aldehyde group at the 3 position. Thiophenes are heterocyclic compounds with a sulfur atom in a five-membered ring, and they are known for their applications in various chemical reactions and potential use in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of thiophene derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde, a related compound, involves a chemo- and regioselective Br/Li exchange reaction, starting from thiophene and proceeding through a five-step protocol with an overall yield of 33% . This indicates that the synthesis of 2,5-dimethylthiophene-3-carbaldehyde could also involve multi-step procedures and careful control of reaction conditions to achieve regioselectivity and desired functionalization.
Molecular Structure Analysis
The molecular structure of 2,5-dimethylthiophene-3-carbaldehyde is not directly discussed in the provided papers. However, the structure of related thiophene derivatives has been studied. For example, the reaction of 2,5-dimethylthiophene with TpMe2Ir compounds leads to the formation of complex thiophenic structures, which are characterized by X-ray methods . This suggests that the molecular structure of 2,5-dimethylthiophene-3-carbaldehyde could be similarly elucidated using spectroscopic and crystallographic techniques.
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions, including C-H bond activation and C-C bond formation . The bulky 2,5-dimethylthiophene reacts with TpMe2Ir compounds to produce hydride products that contain thienyl or thienyl-derived ligands. These reactions involve the activation of both sp2 and sp3 C-H bonds and the formation of new C-C bonds . Additionally, thiophene derivatives can participate in reactions such as thioacetalization, chloromethylation, and oxidation, leading to the formation of diverse products with potential applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,5-dimethylthiophene-3-carbaldehyde are not explicitly detailed in the provided papers. However, the properties of thiophene derivatives can be inferred from related compounds. For example, the electrooxidation of 2,5-dimethylthiophene in methanol leads to the formation of 2,5-dimethoxy adducts, indicating the compound's reactivity in electrochemical conditions . The reactivity of thiophene derivatives with alcohols and their susceptibility to isomerization , as well as their interactions with metal compounds , provide insights into their chemical behavior and potential reactivity patterns.
Scientific Research Applications
Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . Here are some fields where thiophene derivatives are used:
-
Industrial Chemistry and Material Science
-
Medicinal Chemistry
- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
- Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
-
Synthetic Chemistry
- The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
- Addition of sodium triisopropylsilanethiolate to 1,3-diynes provides 2,5-disubstituted 3-(triisopropylsilyl) thiophenes and 2,5-disubstituted thiophenes in moderate yields .
-
Electronic Materials
-
Pharmacokinetics
-
Safety Research
-
Electronic Materials
-
Pharmacokinetics
-
Safety Research
properties
IUPAC Name |
2,5-dimethylthiophene-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-5-3-7(4-8)6(2)9-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIQPBIZBQRJAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376426 | |
Record name | 2,5-dimethylthiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylthiophene-3-carbaldehyde | |
CAS RN |
26421-44-3 | |
Record name | 2,5-dimethylthiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 26421-44-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.